Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

4-Methoxy-1H-indole-3-carbaldehyde is a versatile heterocyclic compound featuring a methoxy-substituted indole core with a formyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization, while the methoxy substitution enhances electronic properties, influencing reactivity and binding interactions. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular framework is advantageous for constructing complex indole-based scaffolds, making it a preferred choice for researchers in medicinal chemistry and material science.
4-Methoxy-1H-indole-3-carbaldehyde structure
90734-97-7 structure
Product Name:4-Methoxy-1H-indole-3-carbaldehyde
CAS No:90734-97-7
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00152191
CID:61441
PubChem ID:146229
Update Time:2025-08-26

4-Methoxy-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Formyl-4-methoxyindole
    • 4-methoxy-1H-indole-3-carbaldehyde
    • 4-Methoxy-3-indolecarboxaldehyde
    • 4-Methoxyindole-3-carboxaldehyde
    • 4-Methoxy-1H-indole-3-carboxaldehyde
    • 4-Methoxyindole-3-aldehyde
    • 1H-Indole-3-carboxaldehyde, 4-methoxy-
    • 4-METHOXYINDOLE-3-CARBALDEHYDE
    • Q63393178
    • PubChem7687
    • 3-Formyl-4-methoxy-1H-indole
    • GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • CL3466
    • STK360767
    • WT81906
    • VI30438
    • AB04048
    • 4-METHOXY-3-INDOLECARBOXAL
    • 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
    • 90734-97-7
    • 4-methoxyindole-3-carboxaldehyde, AldrichCPR
    • EN300-96751
    • AC-23274
    • CS-0141833
    • M-3488
    • CHEBI:181462
    • AS-45961
    • MFCD00152191
    • Z3225948898
    • AKOS005258813
    • SY056970
    • DTXSID50238250
    • SCHEMBL1337138
    • 4-Methoxy-1H-indole-3-carbaldehyde
    • MDL: MFCD00152191
    • Inchi: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
    • InChI Key: GDVCEQRAPMIJBG-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=CC=CC=2OC)NC=1

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063329
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1
  • XLogP3: 1.5

Experimental Properties

  • Color/Form: Solid
  • Density: 1.273
  • Boiling Point: 375.2 ℃ at 760 mmHg
  • Flash Point: 180.7 °C
  • Refractive Index: 1.679
  • PSA: 42.09000
  • LogP: 1.98900

4-Methoxy-1H-indole-3-carbaldehyde Security Information

4-Methoxy-1H-indole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Methoxy-1H-indole-3-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol ,  Tetrahydrofuran ;  overnight, 40 °C
Reference
Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups
MacCoss, Rachel N.; Henry, Dara J.; Brain, Christopher T.; Ley, Steven V., Synlett, 2004, (4), 675-678

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water ,  Phosphorus oxychloride
Reference
Studies towards the total synthesis of (-)mitragynine using solid-supported reagents
Henry, D. J., 2003, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Diphosphoryl chloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → reflux
Reference
Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres
Coowar, Djalil; Bouissac, Julien; Hanbali, Mazen; Paschaki, Marie; Mohier, Eliane; et al, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon
Pindur, Ulf; Witzel, Helmut, Monatshefte fuer Chemie, 1990, 121(1), 77-80

Production Method 5

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  1 h, reflux; basified
Reference
Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior
Butini, Stefania; Gemma, Sandra; Campiani, Giuseppe; Franceschini, Silvia; Trotta, Francesco; et al, Journal of Medicinal Chemistry, 2009, 52(1), 151-169

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt
Reference
Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo
Yan, Jun; Chen, Jie; Zhang, Shun; Hu, Jinhui; Huang, Ling; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  8 h, rt
Reference
Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents
Zhang, Shun; An, Baijiao; Li, Jiayan; Hu, Jinhui; Huang, Ling; et al, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

Production Method 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives
Amat, Mercedes; Seffar, Fatima; Llor, Nuria; Bosch, Joan, Synthesis, 2001, (2), 267-275

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Total Synthesis of Argyrin B
Priour, Alain, 2002, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Cuprous iodide
Reference
The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles
Somei, Masanori; Yamada, Fumio; Kunimoto, Masako; Kaneko, Chikara, Heterocycles, 1984, 22(4), 797-801

Production Method 11

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ;  1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Reference
Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction
Kerschgens, Isabel P.; Claveau, Elise; Wanner, Martin J.; Ingemann, Steen; van Maarseveen, Jan H.; et al, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245

Production Method 12

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  1,2-Diiodoethane ,  Water ;  2 h, 80 °C
Reference
Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide
Zhu, Yu-Rong; Lin, Jin-Hong; Xiao, Ji-Chang, Synlett, 2022, 33(3), 259-263

Production Method 13

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ;  4.0 h, 60 - 70 °C
Reference
Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles
Duguta, Govardhan; Muddam, Bhooshan; Kamatala, Chinna Rajanna; Chityala, Yadaiah, Chemical Data Collections, 2020, 28,

Production Method 14

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 5 min, reflux
Reference
Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease
Das, Banibrata; Vedachalam, Seenuvasan; Luo, Dan; Antonio, Tamara; Reith, Maarten E. A.; et al, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195

Production Method 15

Reaction Conditions
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ;  3 h, 30 °C
1.2 Reagents: Iodine ,  Cuprous iodide Solvents: Dimethylformamide ;  1 h, rt
1.3 3 h, 100 - 110 °C
Reference
Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are
Pedras, M. Soledade C.; Hossain, Sajjad, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316

Production Method 16

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Reference
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues
Chen, Chou-Hsiung; Genapathy, Sivaneswary; Fischer, Peter M.; Chan, Weng C., Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768

4-Methoxy-1H-indole-3-carbaldehyde Raw materials

4-Methoxy-1H-indole-3-carbaldehyde Preparation Products

4-Methoxy-1H-indole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
Order Number:A10813
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:11
Price ($):292.0
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Additional information on 4-Methoxy-1H-indole-3-carbaldehyde

4-Methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7): A Comprehensive Overview

4-Methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as 4-methoxyindole-3-carbaldehyde, is a derivative of indole, a fundamental building block in the synthesis of various biologically active molecules. Its unique structural features and chemical properties make it an important intermediate in the development of pharmaceuticals and other advanced materials.

The chemical structure of 4-Methoxy-1H-indole-3-carbaldehyde consists of an indole ring with a methoxy group at the 4-position and an aldehyde group at the 3-position. The presence of these functional groups imparts distinct reactivity and stability characteristics to the molecule, making it suitable for a wide range of synthetic transformations. The aldehyde group, in particular, is highly reactive and can participate in various chemical reactions such as condensations, reductions, and additions.

In recent years, 4-Methoxy-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as a precursor in the synthesis of indole alkaloids, which are known for their diverse biological activities. Indole alkaloids have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, among others. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel indole derivatives using 4-Methoxy-1H-indole-3-carbaldehyde as a key intermediate. These derivatives demonstrated potent anti-cancer activity against several human cancer cell lines.

Beyond its role in pharmaceutical research, 4-Methoxy-1H-indole-3-carbaldehyde has also found applications in materials science. Its unique electronic properties make it a valuable component in the design of organic semiconductors and optoelectronic devices. Researchers at the University of California, Berkeley, have reported the use of 4-Methoxy-1H-indole-3-carbaldehyde-based polymers in the fabrication of high-performance organic field-effect transistors (OFETs). These polymers exhibit excellent charge transport properties and stability, making them promising candidates for next-generation electronic devices.

The synthesis of 4-Methoxy-1H-indole-3-carbaldehyde can be achieved through various routes, depending on the desired yield and purity. One common method involves the condensation of 4-methoxyindole with formyl chloride or another suitable electrophilic carbonyl compound. This reaction typically proceeds under mild conditions and can be optimized to achieve high yields and selectivity. Another approach involves the oxidation of 4-methoxyindolylmethanol using an appropriate oxidizing agent such as Dess-Martin periodinane or PCC (pyridinium chlorochromate). Both methods have been widely reported in the literature and are well-established in synthetic chemistry laboratories.

The physical properties of 4-Methoxy-1H-indole-3-carbaldehyde, including its melting point, solubility, and spectral characteristics, have been extensively characterized. It is a solid at room temperature with a melting point ranging from 85 to 88°C. The compound is moderately soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and purify using standard techniques such as recrystallization and column chromatography.

In terms of safety and handling, while 4-Methoxy-1H-indole-3-carbaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn at all times, and any spills or exposures should be promptly addressed according to established guidelines.

The future prospects for 4-Methoxy-1H-indole-3-carbaldehyde are promising across multiple disciplines. In medicinal chemistry, ongoing research aims to explore its potential as a lead compound for developing new therapeutic agents targeting various diseases. In materials science, efforts are focused on optimizing its electronic properties for use in advanced electronic devices. Additionally, interdisciplinary collaborations between chemists, biologists, and engineers are expected to drive further innovations in this field.

In conclusion, 4-Methoxy-1H-indole-3-carbaldehyde (CAS No. 90734-97-7) is a multifaceted compound with significant potential for both scientific research and practical applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working at the intersection of chemistry, biology, and materials science. As new discoveries continue to emerge, the importance of this compound is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
A10813
Purity:99%
Quantity:5g
Price ($):292.0
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